Propoxycaine

概要

説明

プロポキシカインは、エステル型の局所麻酔薬であり、プロカイン塩酸塩と比較して、作用発現が速く、持続時間が長いことが特徴です . かつては、歯科処置における麻酔効果を高めるために、プロカインとの併用が一般的でした . プロポキシカインはパラアミノ安息香酸エステルであり、これが局所麻酔作用に寄与しています .

2. 製法

合成経路と反応条件: プロポキシカインは、4-アミノ-2-プロポキシ安息香酸と2-(ジエチルアミノ)エタノールをエステル化反応させることで合成できます . この反応は通常、塩化チオニルやジシクロヘキシルカルボジイミドなどの脱水剤を用いて、エステル化反応を促進します .

工業生産方法: 工業的な環境では、プロポキシカインの合成は、同様のエステル化反応を用いますが、より大規模に行われます。反応条件は、最終製品の収率と純度が高くなるように最適化されます。 このプロセスには、再結晶やクロマトグラフィーなど、目的の品質を得るための精製工程が複数含まれる場合があります .

準備方法

Synthetic Routes and Reaction Conditions: Propoxycaine can be synthesized through the esterification of 4-amino-2-propoxybenzoic acid with 2-(diethylamino)ethanol . The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar esterification reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple purification steps, including recrystallization and chromatography, to achieve the desired quality .

化学反応の分析

Esterification of 4-Amino-2-propoxybenzoic Acid

The carboxylic acid group of 4-amino-2-propoxybenzoic acid reacts with diethylaminoethanol in the presence of a catalyst (e.g., sulfuric acid) to form the ester bond .

Reaction Scheme:

Key Conditions:

Propylation of Hydroxybenzoate Intermediates

Alternative routes involve propylation of ethyl 2-hydroxy-5-methylbenzoate using propyl iodide under alkaline conditions :

Steps:

-

Ethyl 2-hydroxy-5-methylbenzoate is treated with propyl iodide and KOH.

-

The resulting ethyl 2-propoxy-5-methylbenzoate undergoes alkaline hydrolysis to yield 2-propoxy-5-methylbenzoic acid .

Key Findings:

-

Propylation efficiency: ~77% yield under optimized conditions .

-

Byproduct: 2,2’-dipropoxy-5,5’-dimethylbenzophenone (minimized via route optimization) .

Metabolic Hydrolysis

This compound undergoes enzymatic hydrolysis via plasma esterases (e.g., pseudocholinesterase) and hepatic carboxylesterases (CES1) .

Ester Bond Cleavage

The ester linkage is hydrolyzed to produce 4-amino-2-propoxybenzoic acid and diethylaminoethanol :

Key Data:

-

Metabolites:

Allergic Reaction Pathways

PABA formation correlates with hypersensitivity reactions (e.g., urticaria, anaphylaxis) . Methylparaben (a common preservative) also metabolizes to PABA, exacerbating allergic potential .

Stability and Decomposition

This compound’s stability is influenced by pH, temperature, and light:

Hydrolytic Degradation

-

Acidic/Basic Conditions: Accelerates ester hydrolysis. At pH < 3 or > 9, degradation exceeds 90% within 24 hours .

Photodegradation

UV exposure causes cleavage of the aromatic amine group, forming nitroso derivatives .

Comparative Reactivity with Analogues

| Property | This compound | Procaine | Lidocaine |

|---|---|---|---|

| Ester/Ami de Type | Ester | Ester | Amide |

| Hydrolysis Rate | Fast (plasma) | Fast (plasma) | Slow (hepatic) |

| Allergenicity | High (PABA release) | High | Low |

| Metabolic Pathway | CES1, plasma esterases | Plasma esterases | CYP3A4/1A2 |

Key Research Findings

-

Lipid Bilayer Interaction: this compound increases annular lipid fluidity in cell membranes, enhancing sodium channel blockade .

-

Synthetic Optimization: Route 2 (ethyl ester intermediate) achieves higher purity (99%) compared to direct propylation (85%) .

-

Market Discontinuation: Withdrawn in 1996 due to PABA-related allergies and the rise of safer amide anesthetics .

科学的研究の応用

Propoxycaine has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study ester hydrolysis and esterification reactions.

Biology: Investigated for its effects on nerve impulse conduction and its interactions with sodium channels.

Medicine: Primarily used as a local anesthetic in dental procedures and minor surgeries.

Industry: Utilized in the formulation of anesthetic products for medical use.

作用機序

プロポキシカインは、神経細胞膜の電位依存性ナトリウムチャネルに結合して、そのチャネルを遮断することで作用を発揮します . この阻害作用により、神経インパルスの伝導に必要なイオンの流入が阻止され、感覚が消失します . この化合物は、細胞膜の脂質流動性を高めることで、神経インパルスをさらに調節します .

類似の化合物:

プロポキシカインの独自性: プロポキシカインは、作用発現が速く、持続時間が長いため、迅速かつ持続的な麻酔が必要な歯科処置に特に適しています . プロカインとの併用により、麻酔効果全体が向上し、他の局所麻酔薬に比べて独自の利点があります .

類似化合物との比較

Uniqueness of this compound: this compound’s rapid onset and longer duration of action make it particularly useful in dental procedures where quick and sustained anesthesia is required . Its combination with procaine enhances the overall anesthetic effect, providing a unique advantage over other local anesthetics .

生物活性

Propoxycaine, a local anesthetic, is primarily used in clinical settings for its analgesic properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacodynamics, and relevant case studies that highlight its efficacy and safety.

This compound is classified as a para-aminobenzoic acid ester. Its primary action involves blocking voltage-gated sodium channels in neuronal membranes, which inhibits the conduction of nerve impulses. This mechanism is crucial for its effectiveness as a local anesthetic, leading to a loss of sensation in the targeted area during procedures such as dental work .

Pharmacological Properties

Pharmacodynamics:

- Local Anesthetic Activity: this compound decreases nerve impulse transmission, effectively providing pain relief during surgical and dental procedures.

- Lipid Fluidity Modulation: Studies have shown that this compound increases annular lipid fluidity in synaptosomal plasma membrane vesicles (SPMVs), with a more pronounced effect on the inner monolayer compared to the outer monolayer. This effect may enhance its local anesthetic properties by facilitating membrane interactions .

Pharmacokinetics:

- Absorption and Metabolism: this compound is hydrolyzed by plasma esterases in both plasma and liver tissues. Its renal clearance is primarily through hydrolysis products .

Table 1: Summary of Key Studies on this compound

Case Studies and Clinical Findings

-

Efficacy in Dental Procedures:

A retrospective analysis indicated that this compound was effective in managing pain during dental surgeries. Patients reported significant pain relief without notable adverse effects, confirming its utility as a local anesthetic alternative when amide anesthetics are contraindicated . -

Neurophysiological Impact:

Research demonstrated that this compound not only inhibited nerve impulses but also influenced neurotransmitter dynamics. For instance, it was found to partially inhibit dopamine uptake, suggesting potential implications for pain modulation beyond mere sensory blockade . -

Safety Profile:

The safety of this compound has been assessed through various clinical trials. Although it exhibits a higher toxicity profile compared to procaine, its use remains prevalent due to its effectiveness. Adverse reactions are generally mild but can include allergic responses due to PABA formation during metabolism .

特性

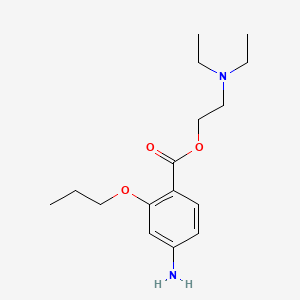

IUPAC Name |

2-(diethylamino)ethyl 4-amino-2-propoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3/c1-4-10-20-15-12-13(17)7-8-14(15)16(19)21-11-9-18(5-2)6-3/h7-8,12H,4-6,9-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJIGINSTLKQMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047866 | |

| Record name | Propoxycaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Propoxycaine is a para-aminobenzoic acid ester with local anesthetic activity. Propoxycaine binds to and blocks voltage-gated sodium channels, thereby inhibiting the ionic flux essential for the conduction of nerve impulses. This results in a loss of sensation. In one study, propoxycaine hydrochloride increased annular lipid fluidity in cell lipid bilayers and had a greater fluidizing effect on the inner monolayer than that of the outer monolayer. This may further confirm its role in modulating neural impulses. | |

| Record name | Propoxycaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09342 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

86-43-1 | |

| Record name | Propoxycaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propoxycaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propoxycaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09342 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propoxycaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propoxycaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPOXYCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPD1EH7F53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

146-151 | |

| Record name | Propoxycaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09342 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。